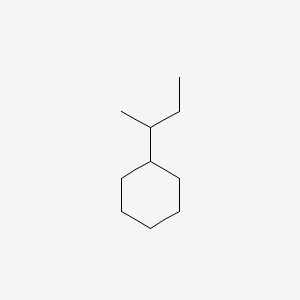

sec-Butylcyclohexane

Description

Contextualization of Alkylcyclohexanes in Organic Chemistry Research

Alkyl-substituted cyclohexanes are fundamental structures in organic chemistry, serving as crucial models for the study of conformational analysis and stereochemistry. The principles derived from the study of these molecules, such as the preference for equatorial substitution to minimize steric strain, are foundational concepts in chemical education and research. unl.edu Beyond their academic importance, alkylcyclohexanes are significant components of transportation fuels, including jet fuel and diesel. acs.orgresearchgate.netchalmers.se Their combustion characteristics and potential as energetic materials are, therefore, areas of intense investigation. Furthermore, the reversible hydrogenation and dehydrogenation of substituted cyclohexanes are central to the development of Liquid Organic Hydrogen Carriers (LOHCs), a promising technology for the safe storage and transport of hydrogen. researchgate.netmdpi.com

Significance of sec-Butylcyclohexane as a Research Subject

Among the various alkylcyclohexanes, this compound (butan-2-ylcyclohexane) presents a particularly interesting case for researchers. nih.gov The sec-butyl group, with its chiral center and conformational flexibility, introduces a higher level of complexity compared to simpler alkyl substituents like methyl or ethyl groups. This makes it an excellent candidate for detailed stereochemical and kinetic studies. Its relevance is further underscored by its inclusion as a component in surrogate mixtures designed to mimic the complex composition of real-world fuels, such as diesel. researchgate.netosti.gov The study of its combustion and dehydrogenation behavior provides valuable data for the optimization of next-generation energy systems. acs.orgresearchgate.net

Overview of Key Research Areas and Challenges

Research on this compound is primarily concentrated in a few key areas. A significant focus is on its conformational analysis , aiming to understand the energetic preferences of its various spatial arrangements. Another critical area is its application in combustion chemistry , where it serves as a model compound to elucidate the complex reaction networks that occur during the oxidation of cyclic hydrocarbons. Additionally, its role in Liquid Organic Hydrogen Carrier (LOHC) systems is being explored, with studies focusing on the efficiency of its dehydrogenation to release hydrogen. researchgate.net

A primary challenge in the study of this compound lies in the precise characterization of its complex stereoisomerism and the separation of its diastereomers. Furthermore, the synthesis of isomerically pure this compound can be complex, often resulting in mixtures that require careful purification. unl.edu From a research perspective, accurately modeling its reaction kinetics and combustion behavior requires sophisticated computational methods to account for its numerous possible conformations and transition states. acs.org

Detailed Research Findings

Recent research has provided significant insights into the chemical behavior of this compound.

One notable area of investigation is the kinetics of hydrogen abstraction reactions, which are fundamental to understanding its combustion properties. A theoretical study systematically investigated the hydrogen atom abstraction reactions by the hydroperoxyl (HȮ₂) radical from various alkylcyclohexanes, including this compound. researchgate.net The study employed high-level ab initio calculations to determine the rate constants for these reactions.

| Reaction Site | Activation Energy (kJ/mol) |

| Primary C-H (on butyl chain) | Not explicitly detailed in the provided abstract |

| Secondary C-H (on butyl chain) | Not explicitly detailed in the provided abstract |

| Tertiary C-H (on butyl chain) | Not explicitly detailed in the provided abstract |

| Secondary C-H (on cyclohexane (B81311) ring) | Not explicitly detailed in the provided abstract |

| Tertiary C-H (on cyclohexane ring) | Not explicitly detailed in the provided abstract |

Table 1: Theoretical activation energies for hydrogen abstraction from this compound by HȮ₂ radical. The provided abstract summarizes the study's scope but does not detail the specific activation energies for each site on this compound. researchgate.net

Another significant research avenue is the use of this compound in studies of LOHC systems. Research has shown that the dehydrogenation of this compound can be achieved with high conversion rates, making it a viable candidate for hydrogen storage. researchgate.net For instance, one study reported that the conversion of this compound was even higher than that of decalin under similar conditions in a microwave-assisted dehydrogenation process. researchgate.net

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Boiling Point | ~179 °C |

| Density | ~0.813 g/cm³ |

Table 2: Selected physical properties of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYARKOMFKRPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871939 | |

| Record name | sec-Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | sec-Butylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7058-01-7, 26967-64-6 | |

| Record name | sec-Butylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7058-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007058017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, methylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026967646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sec-Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Direct Alkylation of Cyclohexane (B81311) and Cyclohexene (B86901) Derivatives

Direct alkylation methods represent a straightforward approach to synthesizing the sec-butylcyclohexane scaffold. These reactions typically involve the electrophilic or radical-based addition of a butyl group to a six-membered carbocyclic ring.

The synthesis of this compound can be achieved through the catalytic alkylation of cyclohexane using butene or butyl chloride as the alkylating agent. ontosight.ai This process is a variant of the well-known Friedel-Crafts reaction, which is a cornerstone of synthetic organic chemistry for attaching alkyl groups to aromatic rings. libretexts.org In this context, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the reaction by generating a carbocation from the alkylating agent. libretexts.org When using 1-chlorobutane, the initial primary carbocation can rearrange via a hydride shift to the more stable secondary butyl carbocation before alkylating the cyclohexane ring. libretexts.org

An alternative, though less common, route is the free-radical alkylation of cyclohexane. This method involves reacting cyclohexane with a butyl halide, such as 1-bromobutane, under conditions that promote the formation of radicals. The reaction can be initiated by heating a radical initiator like di-tert-butyl peroxide (DTBP), which generates reactive radicals that abstract a hydrogen atom from cyclohexane. The resulting cyclohexyl radical then reacts with the butyl halide to form this compound.

A specific method for the hydro-alkylation of alkenes, including cyclohexene, utilizes ethylaluminum sesquichloride (Et₃Al₂Cl₃) as a mediator. uni-oldenburg.decapes.gov.br This approach allows for the formal addition of an alkyl group and a hydride across the double bond of a nonactivated alkene. researchgate.netresearchgate.net

In a key study, the reaction of cyclohexene with 1-butyl chloroformate in the presence of Et₃Al₂Cl₃ yielded this compound, albeit in a modest 30% yield. uni-oldenburg.de The proposed mechanism involves the generation of a sec-butyl cation from the alkyl chloroformate, which is then attacked by the cyclohexene double bond. uni-oldenburg.deresearchgate.net The resulting carbocation intermediate is subsequently reduced by a hydride transfer from the ethylaluminum sesquichloride complex to afford the saturated product. uni-oldenburg.deresearchgate.net A notable side reaction in this process was the formation of cyclohexylcyclohexane. uni-oldenburg.de Researchers found that for some substrates, particularly 1-alkenes, the addition of a more effective hydride donor like triethylsilane (Et₃SiH) could suppress the formation of oligomeric byproducts and favor the desired mono-alkylation product. uni-oldenburg.deresearchgate.net

Table 1: Ethylaluminum Sesquichloride-Mediated Hydro-Alkylation of Cyclohexene

| Alkene Substrate | Alkylating Agent | Mediator/Catalyst | Additive | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexene | 1-Butyl chloroformate | Et₃Al₂Cl₃ | None | This compound | 30% | uni-oldenburg.de |

| Cyclohexene | Isopropyl chloroformate | Et₃Al₂Cl₃ | Triethylsilane | Isopropylcyclohexane | 40% | uni-oldenburg.de |

Catalytic Alkylation with Butene and Butyl Halides

Synthesis of this compound Derivatives and Analogs

Beyond the synthesis of the parent compound, significant research has been directed toward preparing derivatives and analogs of this compound that incorporate additional functional groups or possess specific stereochemistry.

Controlling the stereochemistry during the synthesis of substituted cyclohexanes is a critical challenge in organic synthesis. For this compound derivatives, stereoselective methods are employed to create specific isomers.

One such approach involves the conjugate addition of an organocuprate reagent to a chiral cyclohexenone derivative. In a study focused on synthesizing amino acid derivatives, researchers performed a conjugate addition of lithium dibutylcuprate to a chiral pyrazine-derived cyclohexenone. lmaleidykla.lt This reaction proceeded with high diastereoselectivity, yielding two main diastereomeric products in a 66% and 10% yield, respectively. The stereochemical outcome is rationalized by the steric shielding of one face of the cyclohexenone ring by the chiral auxiliary, directing the attack of the butyl group from the less hindered face. lmaleidykla.lt Subsequent chemical modifications of these adducts can yield highly functionalized, stereochemically defined this compound derivatives. lmaleidykla.lt

Table 2: Diastereoselective Conjugate Addition for Synthesis of a this compound Precursor

| Reactant 1 | Reactant 2 (Nucleophile) | Temperature | Major Diastereomer Yield | Minor Diastereomer Yield | Reference |

|---|---|---|---|---|---|

| (2R,5S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine-5-spiro-(5'-cyclohexen-3'-one) | Lithium dibutylcuprate | -78 °C | 66% | 10% | lmaleidykla.lt |

The introduction of functional groups onto the this compound framework allows for the creation of diverse molecular architectures. These functionalized molecules can serve as building blocks for more complex targets.

Methods for functionalization often involve either starting with a pre-functionalized cyclohexane ring and adding the sec-butyl group, or by direct functionalization of the parent this compound. An example of the former is the Grignard reaction of 2-sec-butylcyclohexanone (B81716) with methylmagnesium iodide to produce 1-methyl-2-sec-butyl-cyclohexanol. google.com

Direct functionalization can be achieved through radical reactions. For instance, the reaction of this compound with bromine in the presence of sunlight initiates a free radical halogenation. collegedunia.com This reaction proceeds by abstracting a hydrogen atom, with a preference for the most stable radical intermediate. The tertiary carbon on the sec-butyl group is the most likely site for radical formation, leading to (1-bromo-1-methylpropyl)cyclohexane as the major product. collegedunia.com Similarly, photoredox catalysis methods have been developed for the C–H azidation of alkanes like tert-butylcyclohexane (B1196954), a strategy that could be adapted to introduce an azide (B81097) group at the tertiary position of this compound. nih.gov

Stereoselective and Diastereoselective Synthesis Approaches

Optimization of Reaction Conditions for Research Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic procedure. For the preparation of this compound and its derivatives, key parameters include temperature, catalyst choice and loading, and the molar ratio of reactants.

In catalytic alkylations, such as the alkylation of phenol (B47542) with cyclohexenes, reaction outcomes are sensitive to temperature, the molar ratio of phenol to the alkene, and the amount of catalyst used. azjm.org For instance, using KU-23 as a catalyst for the cycloalkylation of phenol, studies determined the effects of varying temperature from 80-160°C and molar ratios from 1:1 to 3:1 (phenol:alkene). azjm.org

For free-radical alkylations of cyclohexane, the choice of initiator and temperature are critical. Reactions using di-tert-butyl peroxide (DTBP) are typically run at temperatures between 120–140°C to ensure efficient radical generation. In Lewis acid-mediated reactions, such as the Et₃Al₂Cl₃ hydro-alkylation, controlling stoichiometry and the potential addition of a co-reductant like triethylsilane can be essential to prevent polymerization and favor the desired mono-adduct. uni-oldenburg.de

Table 3: Examples of Reaction Parameters in Alkylation and Functionalization

| Reaction Type | Key Parameters | Typical Conditions | Purpose of Optimization | Reference |

|---|---|---|---|---|

| Free-Radical Alkylation | Initiator, Temperature | DTBP, 120–140°C | Efficient radical formation | |

| Catalytic Cycloalkylation (Phenol) | Temperature, Molar Ratio, Catalyst Loading | 80-160°C, 1:1 to 3:1 ratio, 5-25% catalyst | Maximize yield and product selectivity | azjm.org |

| Et₃Al₂Cl₃-Mediated Hydro-Alkylation | Additive | Addition of Et₃SiH | Suppress oligomerization, favor mono-alkylation | uni-oldenburg.de |

| Catalytic Hydrogenation | Catalyst, Pressure, Temperature | Raney Nickel, 50-70 bar H₂, 120-140°C | Achieve high purity and control isomer ratio |

Reaction Mechanisms and Reactivity Studies

Free Radical Reactions of sec-Butylcyclohexane

Free radical reactions involving this compound are characterized by the formation of a carbon-centered radical intermediate. The stability of this radical plays a crucial role in determining the reaction's outcome.

The halogenation of this compound, particularly with bromine in the presence of sunlight or UV light, proceeds through a free radical chain mechanism. collegedunia.comyoutube.com This process involves three primary stages: initiation, propagation, and termination. collegedunia.com

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) under the influence of light. collegedunia.com

Propagation: A bromine radical then abstracts a hydrogen atom from the this compound molecule, leading to the formation of a sec-butylcyclohexyl radical and hydrogen bromide (HBr). collegedunia.com This newly formed carbon radical subsequently reacts with another bromine molecule to yield brominated this compound and a new bromine radical, which continues the chain reaction. collegedunia.comyoutube.com

Termination: The reaction ceases when radicals combine to form stable, non-radical products. collegedunia.com

The reaction is highly selective, with the major product being the one where the bromine atom replaces the hydrogen at the most stable radical position. youtube.comcollegedunia.com

The regioselectivity of free radical halogenation is dictated by the stability of the radical intermediate. The order of radical stability is tertiary > secondary > primary. youtube.comyoutube.com In this compound, abstraction of the hydrogen atom from the tertiary carbon atom on the sec-butyl group leads to the most stable tertiary radical. collegedunia.comyoutube.com Consequently, the major product of bromination is 1-bromo-1-sec-butylcyclohexane. collegedunia.com

The stereochemistry of radical halogenation is influenced by the planar geometry of the radical intermediate. chemistrysteps.com The incoming halogen has an equal probability of attacking from either face of the planar radical, which can lead to a racemic mixture if a new chiral center is formed. chemistrysteps.com In the case of cyclic systems like this compound, the addition of radicals can exhibit stereoselectivity. For instance, the addition of benzoyloxyl radicals to cyclohexene (B86901) derivatives shows a preference for diaxial addition. However, the stereoselectivity can be influenced by the trapping radical, with the aminoxyl trapping reaction showing a higher selectivity for trans addition.

Halogenation via Free Radical Substitution

Oxidation and Reduction Pathways

This compound can undergo oxidation to yield various oxygenated products. These reactions are of interest in combustion chemistry and for the synthesis of fine chemicals.

The liquid-phase air oxidation of this compound, similar to other alkylcyclohexanes, involves the selective attack of oxygen on the tertiary carbon atom of the side chain. jst.go.jp This initial attack can lead to the cleavage of the carbon-carbon bond between the side chain and the cyclohexane (B81311) ring. jst.go.jp The oxidation of n-butylcyclohexane, a related compound, has been shown to produce highly oxygenated intermediates through a process of sequential oxygen addition and radical isomerization. pnas.org This autooxidation process is favored by the presence of tertiary C-H sites and the ring structure. pnas.org

In atmospheric chemistry, the oxidation of butylcyclohexane (B157738) can produce lower-volatility products that contribute to the formation of secondary organic aerosols. ucdavis.edu

The oxidation of this compound can be directed towards specific products using catalysts. Manganese complexes have been investigated for the regio- and enantioselective oxidation of nonactivated aliphatic C-H bonds. acs.orgwalisongo.ac.id In the oxidation of tert-butylcyclohexane (B1196954), a structurally similar compound, manganese catalysts have shown the ability to furnish ketones by oxidizing the C3 and C4 methylene (B1212753) sites with modest regioselectivity and notable enantioselectivity. acs.orgwalisongo.ac.id The use of different ligands on the manganese catalyst can influence the enantioselectivity of the oxidation. mdpi.com For instance, in the oxidation of tert-butylcyclohexane, manganese catalysts with TIPS-substituted pyridine (B92270) rings showed improved enantioselectivity. mdpi.com

| Catalyst System | Substrate | Key Products | Selectivity | Reference |

| Mn complexes/H₂O₂ | tert-Butylcyclohexane | Ketones at C3 and C4 | Modest regioselectivity (K₃/K₄ ≈ 2), remarkable enantioselectivity (64% ee) | acs.orgwalisongo.ac.id |

| Mn(TIPS-MCP)/H₂O₂ | tert-Butylcyclohexane | Ketones | Improved enantioselectivity (up to 44% ee) | mdpi.com |

Formation of Oxygenated Products

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction is a fundamental step in the combustion and oxidation of hydrocarbons. Theoretical and kinetic studies have been performed to understand these reactions for this compound.

Recent studies have systematically investigated the reaction kinetics of hydrogen atom abstraction from this compound by the hydrogen (Ḣ) atom and hydroperoxyl (HȮ₂) radical. rsc.orgdntb.gov.uanih.gov These studies employ high-level ab initio calculations to determine the rate constants over a wide temperature range (typically 500–2000 K). rsc.orgnih.gov The calculations provide rate rules for H-atom abstraction from primary, secondary, and tertiary carbon sites on both the side chain and the ring. rsc.orgnih.gov This data is crucial for the development of detailed chemical kinetic models for the combustion of alkyl cyclohexanes. rsc.orgosti.gov The abstraction rates are influenced by the bond dissociation energies of the C-H bonds, with the tertiary C-H bond on the sec-butyl group being the most susceptible to abstraction.

Kinetics and Thermodynamics of H-Abstraction by Radicals (e.g., HȮ₂, H)

The kinetics and thermodynamics of hydrogen (H) abstraction from this compound are crucial for understanding its combustion chemistry. Studies have systematically investigated these reactions using high-level ab initio calculations and theoretical methods like conventional transition state theory (TST).

Chemical kinetic studies of H-atom abstraction by the hydroperoxyl radical (HȮ₂) from six different alkyl cyclohexanes, including this compound (sBCH), have been performed. nih.gov In these studies, geometry optimizations and frequency calculations for all involved species are typically conducted at the M06-2X/6-311++G(d,p) level of theory. nih.gov Single-point energy calculations are further refined at a higher level, such as UCCSD(T)-F12a/cc-pVDZ-F12, to ensure accuracy. nih.gov

For the reactions of alkyl cyclohexanes with HȮ₂, high-pressure limit rate constants are calculated over a wide temperature range (500–2000 K). nih.gov These calculations incorporate asymmetric Eckart tunneling corrections and considerations for one-dimensional hindered rotors. nih.gov The data generated from these theoretical investigations, including elementary reaction rate constants and temperature-dependent thermochemical properties, are vital for refining kinetic models of fuel combustion. nih.gov

While direct kinetic data for the reaction of this compound with the hydrogen (H) radical is less specific, studies on model compounds like methylcyclohexane (B89554) (MCH) and ethylcyclohexane (B155913) (ECH) provide significant insights. acs.orgnih.gov These investigations employ methods such as Multistructural Canonical Variational Transition State Theory (MS-VTST) combined with multidimensional tunneling to calculate rate constants across temperatures from 298 to 2000 K. acs.orgnih.gov The findings from these model systems are foundational for understanding the behavior of larger alkylated cycloalkanes like this compound. acs.org

The following table summarizes key computational details from a representative study on H-abstraction from alkyl cyclohexanes by the HȮ₂ radical.

| Computational Method | Level of Theory/Basis Set | Application |

| Geometry Optimization & Frequencies | M06-2X/6-311++G(d,p) | Determining structures of reactants and products. nih.gov |

| Single-Point Energy Calculation | UCCSD(T)-F12a/cc-pVDZ-F12 | Refining electronic energies. nih.gov |

| Rate Constant Calculation | Conventional TST | Calculating reaction rates (500-2000 K). nih.gov |

Site Selectivity in Radical Attack on this compound

Radical attack on this compound can occur at multiple sites, each with a different type of C-H bond (primary, secondary, or tertiary). The selectivity of this attack is a critical factor in determining the subsequent reaction pathways and product distribution, particularly in combustion and halogenation reactions.

Theoretical studies on H-abstraction by HȮ₂ radicals have provided rules for rate constants based on the type of C-H bond on both the cyclohexane ring and the alkyl side-chain. nih.gov This allows for a detailed understanding of the branching ratios for each alkyl cyclohexane. nih.gov The reactivity of different C-H bonds generally follows the order of bond strength, with weaker bonds being more susceptible to abstraction. researchgate.net Therefore, tertiary C-H bonds are typically more reactive than secondary, which are in turn more reactive than primary C-H bonds. researchgate.netmasterorganicchemistry.com

In the case of this compound, there are several distinct C-H bonds:

Primary C-H: On the methyl group of the sec-butyl side chain.

Secondary C-H: On the cyclohexane ring and the methylene group of the side chain.

Tertiary C-H: At the point of attachment of the butyl group to the ring and on the side chain.

Studies on similar short-chain alkylcyclohexanes like MCH and ECH have shown that the fastest rate of hydrogen abstraction by an H radical occurs at the tertiary carbon site. nih.gov The stability of the resulting free radical is a key determinant of this selectivity; a tertiary radical is more stable than a secondary radical, which is more stable than a primary radical. masterorganicchemistry.com This principle dictates that the tertiary C-H bond on the cyclohexane ring (C1) is a primary target for radical attack.

The table below illustrates the general reactivity trend for different C-H bond types in free-radical reactions.

| C-H Bond Type | Relative Reactivity | Resulting Radical Stability |

| Tertiary (3°) | Highest | Highest |

| Secondary (2°) | Intermediate | Intermediate |

| Primary (1°) | Lowest | Lowest |

Alkylation and Functionalization Reactions

Intermolecular C-H Insertion Reactions

The C-H bonds of alkanes like this compound, while generally considered unreactive, can undergo intermolecular insertion reactions with highly reactive intermediates such as carbenes or vinyl cations. lookchem.comnih.gov These reactions offer a direct method for C-C bond formation.

One strategy involves the use of vinyl cations generated through silylium-weakly coordinating anion catalysis. lookchem.com These electrophilic species are capable of inserting into unactivated sp³ C-H bonds under mild conditions. lookchem.com Computational studies on the reaction between a cyclohexenyl vinyl cation and pentane (B18724) showed a low energy barrier for direct C-H insertion. researchgate.net

A more developed area is the use of dirhodium tetracarboxylate catalysts for intermolecular C-H functionalization with donor/acceptor carbenes. nih.govresearchgate.net While many studies use tert-butylcyclohexane as a model substrate, the principles of selectivity are directly applicable to this compound. researchgate.netresearchgate.net The steric bulk of the catalyst and the substrate governs the site of insertion. For instance, with bulky rhodium catalysts, the reaction on tert-butylcyclohexane occurs with high site-selectivity at the C3 position, which is sterically more accessible than the C2 or C4 positions. nih.govresearchgate.net The large tert-butyl group is proposed to orient itself away from the catalyst's chiral pocket, directing the carbene insertion to a more remote C-H bond. nih.govresearchgate.net This catalyst-controlled selectivity allows for functionalization at sites that are not electronically activated. nih.gov

Asymmetric C-H Functionalization Strategies

Developing asymmetric methods for C-H functionalization is a major goal in modern synthetic chemistry, as it allows for the creation of chiral molecules from achiral starting materials. acs.orgyale.edursc.org For a substrate like this compound, which is chiral itself (as a racemic mixture) and possesses multiple prochiral C-H bonds, asymmetric functionalization can lead to complex stereochemical outcomes.

One successful approach utilizes C₄-symmetric bowl-shaped diruthenium or dirhodium tetracarboxylate catalysts. nih.govacs.org These catalysts create a chiral environment around the reactive metal-carbene intermediate. In reactions with substrates like tert-butylcyclohexane, these catalysts can achieve high levels of enantioselectivity (e.g., up to 93% ee) and diastereoselectivity by controlling the trajectory of the substrate's approach to the carbene. acs.org The desymmetrization of the cyclohexane ring is a powerful demonstration of this strategy. acs.orgresearchgate.net

Another strategy involves the enantioselective hydroxylation of unactivated tertiary C–H bonds, catalyzed by sterically bulky manganese complexes. acs.org This method relies on a synergistic effect between the catalyst and an alkanoic acid co-catalyst to activate hydrogen peroxide. acs.org Theoretical calculations have shown that the enantioselectivity arises from the precise fit of the substrate into the catalyst's chiral pocket, guided by weak non-covalent interactions, akin to an enzymatic lock-and-key mechanism. acs.org

The following table summarizes different catalytic systems used for asymmetric C-H functionalization of cycloalkanes.

| Catalyst System | Reaction Type | Key Feature |

| Dirhodium(II) or Diruthenium(II) Tetracarboxylates nih.govacs.org | C-H Insertion (Carbene) | Chiral pocket controls site- and stereoselectivity. |

| Manganese Complex / Alkanoic Acid acs.org | C-H Hydroxylation (H₂O₂) | Synergistic catalysis for enantioselective oxidation. |

| Palladium Complexes / Chiral Ligands rsc.org | Direct C-H Arylation, etc. | Directing group strategy for asymmetric activation. |

Mechanistic Investigations of Cycloalkane Reactivity as Model Systems

Alkylcyclohexanes, including this compound and its isomers, serve as important model compounds for investigating the fundamental principles of cycloalkane reactivity. nih.govacs.org Their relatively simple yet distinct structures allow for systematic studies of reaction mechanisms that are relevant to more complex systems, such as transportation fuels and biologically active molecules.

In combustion science, this compound is part of a group of alkylated cyclohexanes used to develop and validate chemical kinetic models for jet fuel surrogates. nih.govchalmers.se By studying the H-abstraction rates and pathways for these molecules, researchers can formulate general "rate rules" that can be applied to a wide range of fuel components, improving the accuracy of combustion simulations. nih.govosti.gov

In the field of synthetic methodology, substituted cyclohexanes are benchmark substrates for testing the limits of catalyst-controlled C-H functionalization. nih.govresearchgate.net The presence of multiple, chemically similar C-H bonds in molecules like tert-butylcyclohexane presents a significant challenge in selectivity (site-selectivity, diastereoselectivity, and enantioselectivity). researchgate.netresearchgate.net A catalyst that can functionalize such a substrate at a specific site with high stereocontrol is considered highly effective. nih.govresearchgate.net The insights gained from these model systems, particularly regarding the influence of sterics and catalyst architecture, are crucial for designing new catalysts and planning synthetic routes toward complex target molecules. nih.govacs.org The conformational behavior of the cyclohexane ring, which can be influenced by its substituents, also provides a platform for studying how substrate conformation affects reactivity. rsc.org

Conformational Analysis and Stereochemistry

Cyclohexane (B81311) Ring Conformations and Energy Landscape

The cyclohexane ring can adopt several conformations to alleviate the angle and torsional strain that would be present in a planar structure. libretexts.orgunits.it The most significant of these are the chair and twist-boat conformations.

Chair and Twist-Boat Conformations

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both torsional and steric strain. byjus.com In this conformation, all carbon-carbon bonds are staggered, and all bond angles are close to the ideal tetrahedral angle of 109.5°. wikipedia.orgdavuniversity.org The hydrogen atoms are situated in two distinct types of positions: axial, which are parallel to the principal axis of the ring, and equatorial, which point out from the "equator" of the ring. byjus.commsu.edu

The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgdavuniversity.org To relieve some of this strain, the boat conformation can twist to form the more stable twist-boat conformation. byjus.comdavuniversity.org The twist-boat is a local energy minimum, but it is still higher in energy than the chair conformation. masterorganicchemistry.com The relative energies of the main cyclohexane conformations are generally ordered as chair < twist-boat < boat < half-chair. wikipedia.org The half-chair is a high-energy transition state in the process of ring flipping. wikipedia.orgmasterorganicchemistry.com

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | 23 |

| Boat | 6.5 | 27 |

| Half-Chair | 10 | 42 |

Conformational Equilibria and Population Analysis

At room temperature, the different conformations of cyclohexane are in rapid equilibrium through a process called ring flipping or chair-flipping. libretexts.orgwikipedia.org During this process, axial bonds become equatorial and vice versa. wikipedia.org For unsubstituted cyclohexane, the two chair conformations are identical in energy and are therefore equally populated. libretexts.orgjove.com

However, for monosubstituted cyclohexanes like sec-butylcyclohexane, the two chair conformations are no longer energetically equivalent. libretexts.orgspcmc.ac.in One conformation will have the substituent in an axial position, while the other will have it in an equatorial position. libretexts.org The equilibrium will favor the more stable conformer, which is typically the one with the substituent in the equatorial position to minimize steric interactions. msu.edu The population of each conformer can be determined from the Gibbs free energy difference (ΔG°) between them. masterorganicchemistry.com

Substituent Effects on Cyclohexane Conformation

The presence of a substituent on the cyclohexane ring significantly influences the conformational equilibrium. The size and shape of the substituent determine its preference for either the axial or equatorial position.

Axial and Equatorial Preferences of the sec-Butyl Group

For this compound, the two primary chair conformations involve the sec-butyl group in either an axial or an equatorial position. The equatorial conformation is significantly more stable. chegg.com This preference is due to steric strain, specifically 1,3-diaxial interactions, that arise when the bulky sec-butyl group is in the axial position. wikipedia.orgchemistrysteps.com In the axial orientation, the substituent is brought into close proximity with the two axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent), leading to repulsive van der Waals forces. chemistrysteps.commasterorganicchemistry.com When the sec-butyl group is in the equatorial position, it points away from the ring, minimizing these unfavorable interactions. pearson.com

A-Values and Steric Strain Contributions

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the negative of the Gibbs free energy change (-ΔG°) for the equilibrium between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position and a greater degree of steric bulk. masterorganicchemistry.comwikipedia.org

The A-value for a sec-butyl group is approximately 2.15 kcal/mol. This value is slightly higher than that of an ethyl group (1.75 kcal/mol) and significantly larger than that of a methyl group (1.70 kcal/mol). masterorganicchemistry.com The isopropyl group, with a similar branching pattern, also has an A-value of 2.15 kcal/mol. masterorganicchemistry.com The increasing A-value from methyl to ethyl to isopropyl reflects the increasing steric hindrance. libretexts.org However, the jump in A-value is most pronounced with the tert-butyl group, which has an A-value of approximately 4.9 kcal/mol, effectively "locking" the conformation with the tert-butyl group in the equatorial position. masterorganicchemistry.comlibretexts.org

The sec-butyl group can orient itself to minimize steric strain when axial by rotating around the C-C bond connecting it to the ring, placing a hydrogen atom rather than a methyl group over the ring. minia.edu.eg Despite this, the steric strain is still significant enough to strongly favor the equatorial position.

Table 2: A-Values for Selected Alkyl Substituents

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.70 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| sec-Butyl | ~2.15 |

| tert-Butyl | 4.9 |

Data sourced from multiple chemical literature sources. masterorganicchemistry.comminia.edu.eg

Dynamic Processes and Interconversion Barriers

The interconversion between the two chair conformations of this compound is a dynamic process that occurs rapidly at room temperature. spcmc.ac.in This ring flip proceeds through higher-energy intermediates and transition states, including the twist-boat and half-chair conformations. masterorganicchemistry.com The energy barrier for the chair-to-chair interconversion in cyclohexane itself is about 10-11 kcal/mol. libretexts.orgmasterorganicchemistry.com For monosubstituted cyclohexanes, this barrier is not significantly altered. spcmc.ac.in

The rate of this interconversion can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov At room temperature, the ring flip is so fast on the NMR timescale that the spectrum shows averaged signals for the axial and equatorial protons. wikipedia.org However, at very low temperatures, the interconversion can be slowed down enough to observe separate signals for the two distinct chair conformers. nih.gov

The energy difference between the axial and equatorial conformers of this compound, as indicated by its A-value, dictates that at equilibrium, the population of the equatorial conformer will be significantly higher than that of the axial conformer.

Ring Inversion Dynamics

The cyclohexane ring is not static; it undergoes a rapid interconversion between two equivalent chair conformations, a process known as ring flipping or ring inversion. pressbooks.pubias.ac.in This inversion causes all axial bonds to become equatorial and vice versa. ias.ac.in At room temperature, this process is extremely fast, with an energy barrier of approximately 10-11 kcal/mol for cyclohexane itself, allowing for about 100,000 flips per second. pressbooks.pubmasterorganicchemistry.com

For monosubstituted cyclohexanes like this compound, the two chair conformers are no longer equivalent in energy. libretexts.org One conformer has the sec-butyl group in an axial position, while the other has it in an equatorial position. The equatorial conformation is generally more stable to avoid steric strain known as 1,3-diaxial interactions. libretexts.orglibretexts.org These interactions are repulsions between the axial substituent and the two axial hydrogens on the same side of the ring. libretexts.org

The energy difference between the axial and equatorial conformers is quantified by the A-value (conformational free energy). While a specific A-value for the sec-butyl group is not commonly cited, it is expected to be similar to that of the structurally related isopropyl group, which is approximately 2.1 kcal/mol. masterorganicchemistry.comminia.edu.eg This significant energy difference means that at equilibrium, the vast majority of this compound molecules will exist in the conformation where the sec-butyl group occupies the more stable equatorial position. libretexts.orgspcmc.ac.in The energy barrier for the ring inversion itself is not substantially affected by the substituent, but the differing stability of the two chair forms means the equilibrium lies heavily to one side. spcmc.ac.in

Table 1: A-Values for Selected Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH (hydroxyl) | 0.87 |

| -CH₃ (methyl) | 1.70 |

| -CH₂CH₃ (ethyl) | 1.75 |

| -CH(CH₃)₂ (isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-butyl) | >4.5 |

This table presents the energy difference (A-value) between the axial and equatorial conformations for various substituents on a cyclohexane ring. A larger A-value indicates a stronger preference for the equatorial position. The isopropyl group serves as a useful comparison for the sec-butyl group. masterorganicchemistry.comminia.edu.eg

Rotation of the sec-Butyl Substituent

In addition to the ring inversion, conformational flexibility exists due to rotation around the carbon-carbon single bond connecting the sec-butyl group to the cyclohexane ring. For a sec-butyl group in the preferred equatorial position, rotation around this C-C bond allows the substituent to adopt different spatial arrangements to minimize steric interactions. spcmc.ac.in

The sec-butyl group itself has internal rotational barriers. The conformation is determined by the torsion angle of the substituent. The most stable rotamer will orient the largest parts of the group (the ethyl and methyl groups) to minimize steric clash with the adjacent hydrogens on the cyclohexane ring. For an axial sec-butyl group, these rotations are more constrained, and it is difficult to orient the group to avoid significant 1,3-diaxial interactions. spcmc.ac.in In the case of an isopropyl group, it can adopt a conformation where its C-H bond, rather than a bulkier methyl group, lies over the cyclohexane ring, which minimizes strain. masterorganicchemistry.com A similar principle applies to the sec-butyl group, which will preferentially rotate to position its own hydrogen atom towards the ring, pointing the methyl and ethyl groups away.

Stereoisomerism and Chirality

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. masterorganicchemistry.com this compound is a chiral molecule, meaning it is non-superimposable on its mirror image, which gives rise to different stereoisomers. nist.govnist.gov

Diastereomeric and Enantiomeric Considerations

The key to the stereochemistry of this compound lies in its chiral centers. A chiral center is a carbon atom attached to four different groups. wikipedia.org In this compound, there are two such centers:

The carbon atom on the cyclohexane ring to which the sec-butyl group is attached (C1 of the ring).

The carbon atom within the sec-butyl group that is bonded to the ring, a hydrogen, a methyl group, and an ethyl group (C2 of the butyl chain). wikipedia.orgyoutube.com

The presence of two chiral centers means that there can be up to 2n = 22 = 4 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, the (1R, 2'R) and (1S, 2'S) isomers are enantiomers. Likewise, the (1R, 2'S) and (1S, 2'R) isomers form another pair of enantiomers. Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light. uci.edu

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comoregonstate.edu Any stereoisomer of this compound is a diastereomer of any stereoisomer that is not its own enantiomer. For example, (1R, 2'R)-sec-butylcyclohexane is a diastereomer of (1R, 2'S)-sec-butylcyclohexane and (1S, 2'R)-sec-butylcyclohexane. oregonstate.edu Unlike enantiomers, diastereomers have different physical properties. uci.edu

It is also important to note that the two chair conformers of a single stereoisomer of monosubstituted cyclohexane (e.g., axial and equatorial (R)-sec-butylcyclohexane) are technically diastereomers of each other because they are non-superimposable, non-mirror image isomers. spcmc.ac.in However, they rapidly interconvert at room temperature and cannot be separated. ias.ac.in

Table 2: Stereoisomers of this compound

| Stereoisomer (Configuration at C1, C2') | Relationship to (1R, 2'R) |

|---|---|

| (1R, 2'R) | Identical |

| (1S, 2'S) | Enantiomer |

| (1R, 2'S) | Diastereomer |

| (1S, 2'R) | Diastereomer |

This table outlines the relationships between the four possible stereoisomers of this compound, based on the configuration at the two chiral centers.

Chirality of the sec-Butyl Group and its Impact on Overall Stereochemistry

The fundamental source of chirality in this compound originates from the sec-butyl group itself. wikipedia.org The second carbon of the butyl group is attached to a hydrogen, a methyl group, an ethyl group, and the cyclohexyl ring, making it a stereocenter. wikipedia.orgyoutube.com This inherent chirality means that the substituent itself can exist in either an (R) or (S) configuration. wyzant.com

When this chiral substituent is attached to the cyclohexane ring, it creates a second chiral center at the point of attachment (C1). The configuration at C1 (R or S) combined with the configuration of the sec-butyl group (R or S) defines the specific diastereomer. The properties and stability of these diastereomers, including their preferred conformations (axial vs. equatorial), are influenced by the interplay of steric interactions dictated by the specific three-dimensional arrangement of both chiral centers.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is an indispensable tool for investigating the conformational dynamics of cyclohexane (B81311) derivatives. The sec-butylcyclohexane molecule exists predominantly in a chair conformation, which undergoes rapid ring inversion at room temperature between two non-equivalent chair forms: one with the sec-butyl group in an equatorial position and one with it in an axial position. The equatorial conformer is significantly more stable and thus more populated due to reduced steric hindrance.

Dynamic NMR (DNMR) spectroscopy is employed to study processes involving the rapid interconversion of molecular species, such as the chair-chair ring flip in this compound. sikhcom.net This process is fast on the NMR timescale at ambient temperatures, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons.

As the temperature is lowered, the rate of this interconversion decreases. When the rate becomes comparable to the NMR frequency difference between the signals of the two conformers, the spectral lines broaden. Upon further cooling to a sufficiently low temperature (the coalescence temperature), the single averaged peak splits into separate, sharp signals corresponding to the individual axial and equatorial conformers. sikhcom.netresearchgate.net

At room temperature, the ¹H and ¹³C NMR spectra of this compound show a single set of signals that are the weighted average of the two rapidly interconverting chair conformers. To observe the distinct signals for the equatorial and axial conformers, the spectra must be recorded at a low temperature to slow the ring inversion. sikhcom.netresearchgate.net

The assignment of ¹H and ¹³C resonances to specific atoms in each conformer is achieved through the analysis of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) on low-temperature samples. researchgate.net In ¹³C NMR, sp³-hybridized carbons in alkanes and cycloalkanes typically resonate in the range of 10-60 ppm. libretexts.org The carbon atom attached to the substituent (C-1) and the other ring carbons will exhibit different chemical shifts depending on whether the sec-butyl group is axial or equatorial. Generally, an axial substituent causes a greater upfield (shielding) effect on the syn-axial C-3 and C-5 carbons compared to an equatorial one. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Alkylcyclohexanes This table illustrates typical chemical shift ranges. Specific values for this compound conformers would require low-temperature experimental determination.

| Position | Conformation | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1-H | Equatorial sec-butyl (H is axial) | ~1.2 | ~45-55 |

| Axial sec-butyl (H is equatorial) | ~1.7 | ||

| Cyclohexane Ring Protons/Carbons | Equatorial Conformer | ~0.8 - 1.9 | ~25-35 |

| Axial Conformer | ~0.8 - 1.9 | ~20-35 (with gamma-gauche shielding) | |

| sec-Butyl Group Protons/Carbons | Equatorial Conformer | ~0.8 - 1.5 | ~10-30 |

| Axial Conformer | ~0.8 - 1.5 | ~10-30 |

Note: Chemical shifts are relative to TMS and can vary based on solvent and temperature. Data is generalized from principles of alkane NMR spectroscopy. libretexts.org

The preferred conformation of this compound can be definitively elucidated through the analysis of proton chemical shifts and, more importantly, vicinal proton-proton coupling constants (³JHH). The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In the dominant equatorial conformer, the proton on C-1 is in the axial position. This axial C1-H has two neighboring axial protons (at C-2 and C-6) and two neighboring equatorial protons. The coupling between two vicinal axial protons (³J_ax,ax_) is typically large (10–13 Hz), while couplings between axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) protons are much smaller (2–5 Hz). nih.gov

Consequently, the ¹H NMR signal for the axial C1-H in the equatorial conformer is expected to appear as a complex multiplet, often described as a "triplet of triplets," characterized by two large and two small coupling constants. The observation of these large ³J_ax,ax_ values in the spectrum is conclusive evidence for the predominance of the conformer with the equatorial sec-butyl group.

1H and 13C NMR for Conformational Assignment

Chromatographic Separation Techniques for Stereoisomers

The sec-butyl group contains a chiral center, meaning this compound exists as a pair of enantiomers: (R)-sec-butylcyclohexane and (S)-sec-butylcyclohexane. Gas chromatography is the premier technique for separating such volatile, unfunctionalized hydrocarbons.

Standard achiral GC columns can separate constitutional isomers but cannot resolve enantiomers. Enantiomers have identical physical properties, including boiling points and vapor pressures, leading to identical retention times on achiral stationary phases. gcms.cz However, the retention of this compound on various standard columns has been well-characterized using the Kovats retention index system, which is useful for identification purposes. nih.gov

Table 2: Kovats Retention Indices for this compound on Standard GC Phases

| Stationary Phase Type | Kovats Retention Index (I) |

|---|---|

| Standard non-polar | 1014 - 1023 nih.gov |

| Semi-standard non-polar | 1005 - 1049 nih.gov |

| Standard polar | 1096 - 1120 nih.gov |

Source: NIST Mass Spectrometry Data Center. nih.gov

To resolve the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. uni-muenchen.deencyclopedia.pub The separation occurs because the two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different energies of formation and dissociation. uni-muenchen.de This difference in interaction strength leads to different retention times, allowing for their separation and quantification. encyclopedia.pub

For the enantioseparation of unfunctionalized hydrocarbons like this compound, the most effective and widely used CSPs are based on cyclodextrin (B1172386) derivatives. unito.itmdpi.com Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape, creating a hydrophobic inner cavity and a hydrophilic outer surface. gcms.cz Chiral recognition is achieved primarily through inclusion complexation, where the analyte fits into the cyclodextrin cavity. mdpi.com The slightly different fit of the two enantiomers results in a difference in the stability of the inclusion complexes, enabling separation.

Various modified cyclodextrins have been developed to enhance enantioselectivity for different classes of compounds. For non-polar analytes like this compound, derivatization of the cyclodextrin hydroxyl groups with alkyl or acyl groups is common. These derivatives are often dissolved in a polysiloxane polymer and coated onto a fused silica (B1680970) capillary column. researchgate.net

Table 3: Common Cyclodextrin-Based Chiral Stationary Phases for GC

| Chiral Selector | Typical Application | Separation Principle |

|---|---|---|

| Permethylated β-cyclodextrin | General purpose, including hydrocarbons and esters researchgate.netresearchgate.net | Inclusion complexation, shape selectivity |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Flavors, fragrances, aldehydes gcms.cz | Inclusion combined with surface interactions |

| Heptakis(2,6-di-O-pentyl)-β-cyclodextrin | Non-polar compounds, reversal of elution order compared to other phases mst.edu | Primarily inclusion, influenced by lipophilic interactions |

| Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | Larger molecules, complex chiral compounds | Inclusion in a larger cavity, dipole-dipole interactions |

The selection of the optimal CSP depends on the specific analyte. The separation is also highly dependent on the analysis temperature, as lower temperatures generally increase the stability of the diastereomeric complexes and improve resolution. mst.edu

Thermodynamic Parameters and Chiral Recognition Mechanisms in GC

The separation of enantiomers, such as the (R)- and (S)-forms of this compound, by gas chromatography (GC) is fundamentally governed by thermodynamics. This process relies on the use of a chiral stationary phase (CSP) within the GC column. The mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. uni-muenchen.deazom.com

These diastereomeric complexes possess different thermodynamic stabilities, which results in different retention times for each enantiomer, enabling their separation. uni-muenchen.deazom.com The key thermodynamic parameters that dictate the separation are the standard enthalpy (ΔH°) and standard entropy (ΔS°) of transfer from the gas phase to the stationary phase. chromatographyonline.com The difference in these values between the two enantiomers determines the degree of separation. The relationship is described by the van 't Hoff equation, which links the partition coefficient (K) to these thermodynamic constants and the temperature (T). chromatographyonline.com

Common chiral stationary phases used for such separations include derivatives of cyclodextrins, amino acids, and metal coordination complexes. pharmaknowledgeforum.comnih.gov For non-functionalized molecules like this compound, cyclodextrin-based CSPs are particularly relevant. uni-muenchen.de The chiral recognition is often achieved through a combination of interactions, including hydrogen bonding, inclusion complexing, and steric hindrance, which create the necessary energetic difference for separation. uni-muenchen.depharmaknowledgeforum.com

| Column Type | Kovats Retention Index (RI) |

|---|---|

| Standard non-polar | 1014, 1016.1, 1019, 1022, 1023.35, 984 nih.gov |

| Semi-standard non-polar | 1005, 1023.9, 1032, 1049 nih.gov |

| Standard polar | 1096, 1101.9, 1102, 1108, 1120 nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their fundamental vibrations. uc.eduresearchgate.net These techniques provide complementary information about the molecular bonds present in a sample. researchgate.net For a molecule like this compound, with a significant number of atoms, the vibrational spectrum is complex, containing numerous absorption bands corresponding to stretching and bending vibrations. uc.edu

IR spectroscopy measures the absorption of infrared radiation at frequencies that correspond to the vibrational modes of the molecule. A vibration is IR active if it causes a change in the molecule's dipole moment. uc.edu The IR spectrum of this compound has been measured, and it is characterized by a number of specific absorption bands. One study noted that the spectrum of this compound exhibits eight distinct bands in the region from 16 to 24 micrometers (µm).

Raman spectroscopy, conversely, is a light scattering technique. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. uc.edu Vibrations that cause a change in the polarizability of the molecule are Raman active. uc.edu While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The analysis of Raman spectra can provide key parameters for vibrational modes, including wavenumber position, bandwidth, and intensity, which are crucial for structural assignment. s-a-s.org Although detailed Raman spectral analysis for this compound is not extensively documented in literature, studies on the parent cyclohexane molecule have provided foundational vibrational assignments based on both IR and Raman data. ustc.edu.cn

Mass Spectrometry (MS) for Elucidation of Reaction Products

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an essential analytical technique for the identification and structural elucidation of compounds in complex mixtures, including the products of chemical reactions. uni-muenchen.de In several studies, this compound has been identified as a product using this method. For instance, it has been detected in the liquid products from the pyrolysis of municipal solid wastes and spent tires. aip.org It is also formed during the catalytic hydrogenation of sec-butylbenzene, where its presence and purity (selectivity >99%) were confirmed by MS analysis. In another example, this compound was identified as the product from the reaction of cyclohexene (B86901) with 1-butyl chloroformate, mediated by ethylaluminum sesquichloride.

The identification of this compound is achieved by analyzing its mass spectrum, which displays a characteristic fragmentation pattern upon electron ionization. The mass-to-charge ratios (m/z) of the resulting fragment ions serve as a molecular fingerprint.

| Source | Key m/z Peaks and Information |

|---|---|

| NIST Mass Spectrometry Data Center nih.gov | Total Peaks: 49, Top Peak (m/z): 55, 2nd Highest (m/z): 82 |

| General Fragmentation docbrown.info | The fragmentation of alkyl chlorides, such as sec-butyl chloride, often results in a stable secondary carbocation. For this compound, cleavage of the bond connecting the butyl group to the ring is a likely fragmentation pathway. |

Spectroscopic Methods for Mechanistic Interrogation (e.g., EPR for radical intermediates)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species that have unpaired electrons, such as free radicals. numberanalytics.combruker.com This makes it an invaluable tool for interrogating reaction mechanisms that involve radical intermediates. numberanalytics.com EPR can provide detailed information on the structure, environment, and concentration of the paramagnetic species being observed. bruker.com

While direct EPR studies on radical intermediates generated from this compound are not prominent in the literature, the technique has been successfully applied to closely related systems, demonstrating its potential for such investigations. For example, spin trapping combined with EPR spectroscopy has been used to detect and identify radical intermediates in the gas-phase oxidation of cyclohexane over metal oxide catalysts. rsc.org This confirms that radical pathways are active and can be mechanistically probed.

Furthermore, theoretical studies have been conducted on the adiabatic potential energy surfaces of various alkylcyclohexane radical cations. aip.org These studies, which correlate with experimental EPR data, investigate how the structure of the radical cation influences properties like spin-lattice relaxation time. Such research provides a framework for understanding the EPR spectra of radicals derived from substituted cyclohexanes. aip.org Given these applications, EPR spectroscopy stands as a potent method for the potential mechanistic interrogation of reactions involving this compound, such as oxidation or hydrogen abstraction, where radical intermediates are likely to be formed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis

The conformational flexibility of the cyclohexane (B81311) ring and the rotational freedom of the sec-butyl group give rise to a complex potential energy surface for sec-butylcyclohexane. Quantum chemical calculations are instrumental in elucidating the stable conformers and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecules like this compound. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. researchgate.net DFT, on the other hand, uses the electron density to calculate the energy of the system. uni-muenchen.demdpi.com

In the context of this compound, these calculations are crucial for several reasons:

Geometry Optimization: To find the stable three-dimensional arrangements of atoms (conformers). For instance, DFT methods like M06-2X with a 6-311++G(d,p) basis set are used to optimize the geometries of reactants, transition states, and products in reactions involving this compound. nih.govnih.govrsc.org

Frequency Analysis: To confirm that an optimized geometry corresponds to a true energy minimum (a stable conformer) or a transition state, and to calculate zero-point energies. nih.govnih.govrsc.org

Energy Calculations: To determine the relative energies of different conformers and the energy barriers for conformational changes. High-level methods like UCCSD(T)-F12a/cc-pVDZ-F12 and QCISD(T)/CBS are employed for accurate single-point energy calculations. nih.govnih.govrsc.org

A study on the hydrogen atom abstraction reactions of various alkylcyclohexanes, including this compound, utilized the M06-2X/6-311++G(d,p) level of theory for geometry optimizations and frequency calculations. nih.govresearchgate.net Single-point energies were further refined using the UCCSD(T)-F12a/cc-pVDZ-F12 method. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic properties.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster, albeit more approximate, alternative. MM methods use classical force fields to calculate the potential energy of a molecule based on its atomic coordinates.

Molecular dynamics (MD) simulations employ these force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of molecules like this compound. acs.org MD simulations can be used to:

Explore the conformational space more extensively than static calculations.

Study the time-dependent processes like ring flipping and side-chain rotation.

Simulate the behavior of this compound in different environments, such as in solution or at high temperatures.

For complex systems, a combination of methods is often used. For example, accelerated molecular dynamics (A-AIMD) can enhance conformational sampling in ab initio MD simulations, making it possible to study rare events like the chair-to-chair interconversion of the cyclohexane ring on computationally accessible timescales. acs.org

Prediction of Conformational Preferences and Energies

The most stable conformation of this compound has the cyclohexane ring in a chair form with the bulky sec-butyl group in an equatorial position to minimize steric hindrance. masterorganicchemistry.com The energy difference between the equatorial and axial conformers is known as the A-value. masterorganicchemistry.com

Quantum chemical calculations can predict these conformational preferences and the associated energy differences. For example, the A-value for a sec-butyl group can be calculated as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. These calculations consider not only the steric interactions but also subtle electronic and vibrational energy contributions.

Research on various alkylcyclohexanes has systematically studied their conformational isomers. acs.org The chair form of the cyclohexane ring with the alkyl group in the equatorial position is generally the most stable initial configuration for these calculations. acs.org

Electronic Structure and Reactivity Modeling

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Computational modeling allows for the investigation of reaction mechanisms and the calculation of reaction rates.

Calculation of Potential Energy Surfaces

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, the PES maps the energy changes as reactants are converted into products, passing through a transition state. libretexts.org

For this compound, calculating the PES for a specific reaction, such as hydrogen abstraction, involves determining the energy at numerous points along the reaction coordinate. acs.org This allows for the identification of the minimum energy path and the location and energy of the transition state. libretexts.org Quantum chemical methods like DFT are commonly used to compute the energies required to construct a PES. arxiv.orgaip.org

Transition State Theory for Reaction Rate Constants

Once the PES is known, transition state theory (TST) can be used to calculate the rate constant of a chemical reaction. researchgate.net TST assumes that the reaction rate is determined by the rate at which the system passes through the transition state, the highest energy point on the minimum energy path. researchgate.net

In studies of this compound combustion, for instance, conventional TST is used to calculate high-pressure limit rate constants for hydrogen abstraction reactions over a wide temperature range (e.g., 500-2000 K). nih.govrsc.orgresearchgate.net These calculations often include corrections for quantum mechanical tunneling, such as the asymmetric Eckart tunneling correction, which is particularly important at lower temperatures. nih.govrsc.orgresearchgate.netresearchgate.net

For more complex reactions, more advanced theories like variational transition state theory (VTST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory may be employed to account for pressure dependence and other factors. researchgate.netacs.org

Table of Computational Methods and Their Applications for this compound

| Method | Application | Key Findings/Insights |

|---|---|---|

| Ab initio (e.g., UCCSD(T), QCISD(T)) | High-accuracy single-point energy calculations. nih.govnih.govresearchgate.net | Provides benchmark energies for conformers and transition states. |

| Density Functional Theory (DFT) (e.g., M06-2X, B3LYP) | Geometry optimization, frequency calculations, PES construction. nih.govnih.govrsc.org | Determines stable structures, vibrational frequencies, and reaction pathways. |

| Molecular Mechanics (MM) | Rapid conformational searching and energy evaluation. | Efficiently explores the vast conformational space. |

| Molecular Dynamics (MD) | Simulation of atomic motion over time. acs.org | Reveals dynamic processes like ring inversion and side-chain rotation. |

| Transition State Theory (TST) | Calculation of reaction rate constants. researchgate.net | Predicts the speed of chemical reactions, such as those in combustion. |

Tunneling and Anharmonicity Effects in Kinetics

In the computational analysis of chemical kinetics, particularly for hydrogen abstraction reactions involving this compound, quantum mechanical tunneling and anharmonicity are critical factors that significantly influence reaction rate constants.

Theoretical investigations into the kinetics of hydrogen abstraction from alkylcyclohexanes by radicals like the hydrogen atom (H•) and hydroperoxyl (HO₂) have employed sophisticated methods to account for these effects. acs.orgresearchgate.net Methodologies such as the multistructural canonical variational transition state theory (MS-VTST) combined with multidimensional tunneling calculations are utilized to compute temperature-dependent rate constants over a wide range (e.g., 298-2000 K). acs.orgnih.gov

Tunneling Effect: Quantum tunneling allows a reaction to proceed even if the system does not have enough energy to overcome the activation barrier in a classical sense. For hydrogen abstraction reactions involving this compound and other alkylcyclohexanes, the tunneling effect is particularly pronounced at lower temperatures, typically below 450 K. nih.govacs.org To accurately model this, calculations often incorporate corrections like the asymmetric Eckart tunneling method or small-curvature tunneling (SCT). researchgate.netacs.org

Anharmonicity: The assumption of harmonic oscillation for molecular vibrations is a simplification that can lead to inaccuracies, especially for molecules with multiple low-frequency torsional modes, like this compound. Multistructural torsional anharmonicity (MS-T) has a substantial impact on the calculated reaction rates. acs.orgnih.gov Studies have shown that accounting for the complex torsional potential of the molecule's structure is a crucial element for accurately predicting reaction kinetics. acs.org The influence of MS-T is particularly significant for abstraction from the primary carbon position on the alkyl side chain. nih.gov In contrast, the variational effect, which involves optimizing the transition state location along the reaction path, has been found to have a relatively minor impact on these specific reaction pathways. acs.orgnih.gov

The table below summarizes the key computational methods and their significance in studying the kinetics of this compound.

| Computational Method/Effect | Description | Relevance to this compound Kinetics |

| MS-VTST | Multistructural Canonical Variational Transition State Theory; accounts for multiple reactant and transition state conformers. | Essential for accurately representing the flexible structure of this compound. acs.orgresearchgate.net |

| Multidimensional Tunneling | Calculates the probability of an atom passing through a reaction barrier instead of over it. | Crucial for accurate rate constant prediction, especially at temperatures below 450 K. nih.gov |

| Torsional Anharmonicity | Correction for the non-ideal, non-harmonic motion of molecular bonds, especially torsions. | Found to have a very large effect on calculated rate constants for alkylcyclohexanes. acs.orgnih.govresearchgate.net |

Mechanistic Pathways from Computational Investigations

Computational chemistry is instrumental in mapping the detailed reaction mechanisms for complex processes like autooxidation and radical-mediated reactions of this compound.

Autooxidation is a critical process in both atmospheric chemistry and combustion. Computational studies have been vital in unraveling the multi-step mechanism for this compound and related compounds. The general mechanism involves a sequence of oxygen additions and isomerization reactions that lead to highly oxygenated molecules (HOMs). researchgate.netnih.gov

The process typically begins with the abstraction of a hydrogen atom from the this compound molecule to form an alkyl radical (R•). pnas.org This is followed by the rapid addition of molecular oxygen (O₂) to create a peroxy radical (ROO•). nih.gov The subsequent, and often rate-determining, steps involve intramolecular H-atom transfers (isomerization), where a hydrogen atom from another part of the molecule moves to the peroxy radical group, forming a hydroperoxyalkyl radical (•QOOH). nih.govpnas.org This new radical center can then add another O₂ molecule, continuing the cycle. nih.gov